N-(3,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazoloquinazoline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is involved in various cellular processes, including cell cycle progression, differentiation, and apoptosis .
Mode of Action
The compound interacts with its target, PCAF, by binding to its active site . This interaction can potentially modulate the enzymatic activity of PCAF, leading to changes in gene expression patterns . The exact nature of these changes would depend on the specific genes regulated by PCAF that are affected by this interaction.
Biochemical Pathways
The compound’s interaction with PCAF can affect various biochemical pathways regulated by this enzyme. PCAF is known to acetylate histones, which can lead to changes in chromatin structure and subsequently alter gene expression . Therefore, the compound’s action could potentially impact a wide range of cellular processes regulated by these genes.
Pharmacokinetics
Additionally, the presence of certain groups, such as the trifluoromethyl group, can enhance several pharmacokinetic and physicochemical properties such as improved metabolic stability and enhanced membrane permeation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific genes affected by its interaction with PCAF. Given PCAF’s role in various cellular processes, the compound could potentially have wide-ranging effects, including impacts on cell cycle progression, differentiation, and apoptosis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its target. Additionally, the presence of other molecules in the cellular environment can also influence the compound’s action, either by competing for the same target or by modulating the target’s activity .
Preparation Methods
The synthesis of N-(3,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazoloquinazoline core: This can be achieved by reacting appropriate starting materials under specific conditions, such as using a base like triethylamine in a solvent like 1,4-dioxane.
Introduction of the acetamide group: This step involves the reaction of the triazoloquinazoline intermediate with an acetamide derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-(3,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Comparison with Similar Compounds
N-(3,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide can be compared with other triazoloquinazoline derivatives, such as:
Triazoloquinoxaline derivatives: These compounds also exhibit anticancer activity by inhibiting similar targets.
Triazolopyrazine derivatives: Known for their dual inhibition of c-Met and VEGFR-2 kinases, these compounds have shown promising results in cancer research.
The uniqueness of this compound lies in its specific structural features and its potent activity against certain cancer cell lines .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-12-7-13(2)9-15(8-12)22-17(26)10-25-20(27)24-11-21-18-14(3)5-4-6-16(18)19(24)23-25/h4-9,11H,10H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHLXUGUAVMUPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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